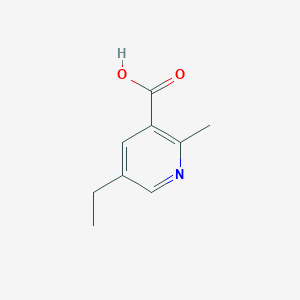
5-Ethyl-2-methyl-nicotinic acid
概要
説明
5-Ethyl-2-methyl-nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 5-Ethyl-2-methyl-nicotinic acid, they do provide insights into the synthesis and properties of closely related compounds. These insights can be extrapolated to understand the chemical behavior and synthesis pathways that might be relevant for 5-Ethyl-2-methyl-nicotinic acid.
Synthesis Analysis
The synthesis of related compounds involves the use of palladium-catalyzed reactions and oxidative processes. For instance, the preparation of deuterium-labeled nicotinic acid from 5-bromonicotinic acid was achieved through palladium-catalyzed deuterolysis followed by acid hydrolysis, yielding a high percentage of the target compound . Similarly, nicotinic acid has been obtained from 2-methyl-5-ethylpyridine through a process involving oxidation and subsequent hydrolysis . These methods suggest potential pathways for synthesizing 5-Ethyl-2-methyl-nicotinic acid, possibly through modifications of the methyl and ethyl groups on the pyridine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Ethyl-2-methyl-nicotinic acid has been determined using various spectroscopic techniques. X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and element analysis are common methods used to elucidate the structure of nicotinic acid derivatives . These techniques would likely be applicable in analyzing the molecular structure of 5-Ethyl-2-methyl-nicotinic acid to confirm its identity and purity.
Chemical Reactions Analysis
The chemical reactions involving nicotinic acid derivatives often include nucleophilic substitution, as seen in the deuterolysis of methyl 5-bromonicotinate , and oxidative transformations, as in the conversion of 2-methyl-5-ethylpyridine to nicotinic acid . The reactivity of 5-Ethyl-2-methyl-nicotinic acid would be influenced by the presence of the ethyl and methyl substituents on the pyridine ring, which could affect the electron density and thus the reactivity of the compound in various chemical reactions.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of 5-Ethyl-2-methyl-nicotinic acid, they do offer information on related compounds. For example, the physical properties such as solubility, melting point, and boiling point can be inferred from similar compounds and their structural analogs. The chemical properties, including acidity, basicity, and reactivity towards other chemicals, can also be deduced from the behavior of similar nicotinic acid derivatives .
科学的研究の応用
Lipid-Modifying Effects and Cardiovascular Disease Prevention
Nicotinic acid is the most potent clinically available treatment for modifying lipid profiles, specifically for lowering LDL and VLDL cholesterol while raising HDL cholesterol. The strong inverse relationship between coronary heart disease risk and HDL cholesterol at all levels of LDL cholesterol underscores the therapeutic potential of niacin. Advances in understanding how nicotinic acid alters the lipoprotein profile have been complemented by emerging evidence of its nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, demonstrating a novel atheroprotective role. Whether nicotinic acid will become routine in atherosclerosis treatment is contingent on ongoing clinical outcome trials and further research exploring the 'pleiotropic' effects of nicotinic acid, which could lead to the development of newer, beneficial molecules without the well-known side effects of nicotinic acid (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
Nicotinic acid and its derivatives, including 5-Ethyl-2-methyl-nicotinic acid, have garnered significant interest in the development of anticancer drugs due to their wide variety of biological properties. Considerable work has been done in synthesizing and investigating the anticancer potential of nicotinamide derivatives. The information provided here may be valuable for researchers seeking to develop efficient anticancer drugs, highlighting the importance of nicotinic acid derivatives in treating this dreadful disease (Jain, Utreja, Kaur, & Jain, 2020).
作用機序
Target of Action
5-Ethyl-2-methyl-nicotinic acid is a derivative of nicotinic acid, which is an essential nutrient for humans and animals . The primary targets of 5-Ethyl-2-methyl-nicotinic acid are likely to be similar to those of nicotinic acid, which include peripheral vasodilation and the regulation of the formation and release of adipokines .
Mode of Action
This is similar to the action of methyl nicotinate, another derivative of nicotinic acid. It is also suggested that 5-Ethyl-2-methyl-nicotinic acid might promote the release of prostaglandin D2, which acts locally due to its short half-life .
Biochemical Pathways
5-Ethyl-2-methyl-nicotinic acid is likely to affect the same biochemical pathways as nicotinic acid. Nicotinic acid is involved in the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play crucial roles in numerous biochemical reactions, including those involved in energy production and DNA repair .
Pharmacokinetics
They are metabolized in the body, and one of the by-products of this metabolism is nitrous oxide . This gas is difficult to recycle and manage, and it has a greenhouse effect 300 times stronger than CO2 .
Result of Action
The molecular and cellular effects of 5-Ethyl-2-methyl-nicotinic acid are likely to be similar to those of nicotinic acid. Nicotinic acid is known to reduce fatigue, maintain healthy skin, efficient metabolism, and mental health . It is also used as an antipelagic agent .
Action Environment
The action, efficacy, and stability of 5-Ethyl-2-methyl-nicotinic acid can be influenced by various environmental factors. For instance, the production of nicotinic acid, from which 5-Ethyl-2-methyl-nicotinic acid is derived, involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process produces nitrous oxide, a gas that is difficult to manage and has a significant environmental impact
Safety and Hazards
将来の方向性
A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment . Ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine are being researched, especially focusing on those methods with potential industrial applications .
特性
IUPAC Name |
5-ethyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(9(11)12)6(2)10-5-7/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCQYYGNHJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

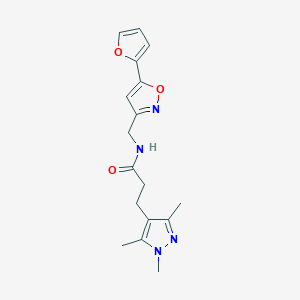
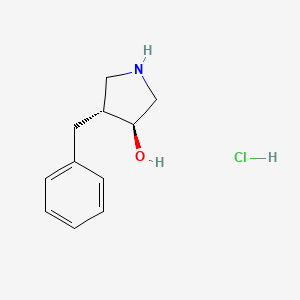
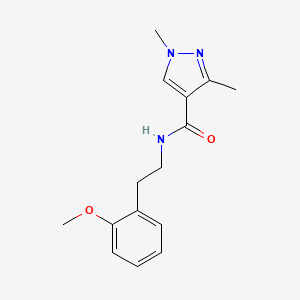
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)
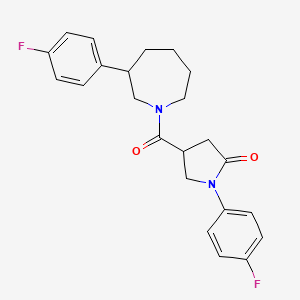
![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)
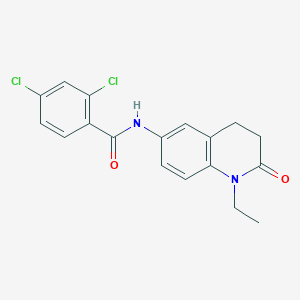
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)